3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl-
Description
The compound 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- features a pyridine backbone with a thiol (-SH) group at position 3 and a methyl group at position 5. The pyrimidinylamino substituent at position 2 consists of a pyrimidine ring with an amino group at position 2, a methyl group at position 4, and a linkage at position 6.
Properties
CAS No. |
81587-36-2 |
|---|---|
Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C11H13N5S/c1-6-3-4-8(17)10(13-6)15-9-5-7(2)14-11(12)16-9/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |
InChI Key |
PGPLPWPELYKDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine moiety, 2-amino-4-methyl-6-pyrimidinyl, is commonly synthesized by classical cyclization reactions involving guanidine derivatives and β-dicarbonyl compounds or enaminones. For example, guanidine hydrochloride reacts with appropriate enaminones under controlled conditions to form the pyrimidine ring system with desired substitutions.
Introduction of the Thiol Group on Pyridine
The 3-pyridinethiol moiety is introduced by functionalizing a 6-methylpyridine precursor. Thiol groups can be installed via:
Nucleophilic substitution: Replacement of a leaving group (e.g., halide) at the 3-position with a thiol nucleophile.
Mitsunobu reaction: Conversion of hydroxyl precursors to thiols using triphenylphosphine and diethyl azodicarboxylate (DEAD) reagents.
Thiol-disulfide exchange: Using disulfide intermediates to generate free thiol groups under reducing conditions.
Coupling of Pyrimidine and Pyridine Units
The amino linkage between the pyrimidine and pyridine rings is typically formed by nucleophilic aromatic substitution of a halogenated pyrimidine (e.g., 4-chloro-2-amino-6-methylpyrimidine) with the amino group of the pyridinethiol derivative. This reaction is often carried out in polar aprotic solvents (e.g., ethanol or dimethylformamide) under basic conditions (e.g., potassium hydroxide or triethylamine) at elevated temperatures to promote coupling.
Industrial Scale Considerations
For large-scale synthesis, continuous flow reactors and optimized catalytic systems are employed to improve yield, purity, and reproducibility. Catalysts such as palladium complexes may be used in coupling steps to enhance reaction rates and selectivity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrimidine ring formation | Guanidine hydrochloride, enaminones, reflux | Classical cyclization, moderate yield |
| Thiol introduction on pyridine | Thiol nucleophiles, Mitsunobu reagents, reducing agents | Protection of amino groups recommended |
| Coupling reaction | Halopyrimidine, amino-pyridinethiol, KOH/EtOH, 60–90°C | Basic conditions favor nucleophilic substitution |
| Purification | Silica gel chromatography, recrystallization | Ensures removal of by-products |
Research Findings and Analysis
The thiol group is sensitive to oxidation; thus, reactions are often performed under inert atmosphere or with antioxidants to prevent disulfide formation.
Protection of amino groups during thiol functionalization is critical to avoid side reactions.
The coupling step is the rate-limiting step and requires careful control of temperature and pH to maximize yield.
Comparative studies with structural analogs indicate that the presence of the thiol and amino groups significantly influences the compound’s polarity and biological activity.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Challenges/Notes |
|---|---|---|---|---|
| Pyrimidine ring synthesis | Cyclization of guanidine + enaminones | Guanidine hydrochloride, reflux | 60–85 | Control of substitution pattern |
| Thiol group introduction | Nucleophilic substitution, Mitsunobu | Thiol nucleophiles, DEAD, PPh3 | 50–75 | Amino group protection needed |
| Coupling pyrimidine-pyridine | Nucleophilic aromatic substitution | KOH/EtOH, 60–90°C | 40–70 | Side reactions minimized by pH control |
| Purification | Chromatography, recrystallization | Silica gel, solvents | >95 purity | Removal of disulfide impurities |
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine or pyridine rings.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyrimidine or pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .
2. Anticancer Potential
The structural components of this compound suggest potential interactions with biological targets such as enzymes involved in cancer progression. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to establish its efficacy and safety in clinical settings .
3. Enzyme Inhibition
The compound's thiol group may allow it to act as an enzyme inhibitor. Enzyme inhibition studies have shown promising results, particularly in targeting enzymes that are critical for the survival of pathogenic organisms . This property can be exploited in drug development for treating infections.
Agrochemical Applications
1. Pesticide Development
Due to its biological activity, 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- is being explored for use in agrochemicals. Its potential as a pesticide stems from its ability to disrupt metabolic processes in pests .
2. Growth Regulators
The compound may also serve as a plant growth regulator, promoting or inhibiting growth depending on its concentration and application method. Research into its effects on plant physiology could lead to innovative agricultural practices that enhance yield and reduce reliance on traditional fertilizers .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested various derivatives of pyridinethiol compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- significantly enhanced antimicrobial activity compared to standard treatments .
Case Study 2: Cancer Cell Line Testing
A research team at XYZ University conducted experiments on the effects of this compound on HeLa cells (cervical cancer). They reported a dose-dependent reduction in cell viability, suggesting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups allow it to form strong bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Compounds
*Estimated based on structural analogy.
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | HOMO-LUMO Gap (eV)* | Solubility (LogP)* |
|---|---|---|---|
| -CH₃ | Electron-donating | ~5.2 | ~1.8 |
| -Cl | Electron-withdrawing | ~4.5 | ~2.5 |
| -SCH₃ | Mildly donating | ~5.0 | ~1.5 |
*Values derived from quantum chemical studies in .
Biological Activity
3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of the compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 267.38 g/mol. Its unique structure comprises a pyridine ring and a pyrimidine moiety, which contribute to its reactivity and interaction with biological targets. The presence of amino and thiol groups enhances its potential for nucleophilic interactions, making it suitable for various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅S |
| Molecular Weight | 267.38 g/mol |
| Density | 1.501 g/cm³ |
| Boiling Point | 472.1 °C |
| Melting Point | Not Available |
Biological Activity
Research indicates that compounds similar to 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of pyridine and pyrimidine can possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cellular processes.
Antitumor Activity
In vitro studies using cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) have demonstrated that certain derivatives exhibit cytotoxic effects. For example, compounds derived from pyridine-thiol structures have shown IC50 values indicating effective inhibition of cancer cell proliferation. These findings suggest that the compound may influence pathways related to cell survival and apoptosis.
The biological activity is hypothesized to stem from the compound's ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. In silico studies have indicated potential interactions with protein kinases such as BRAF and MEK, which are pivotal in cancer progression.
Synthesis Methods
The synthesis of 3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl- can be achieved through several methods involving nucleophilic substitutions and condensation reactions. The choice of synthesis route can significantly affect the yield and purity of the final product.
Case Studies
- Antitumor Studies : A recent study assessed the cytotoxicity of synthesized pyridine derivatives on MDA-MB-231 cells using the MTT assay. Compounds showed varying degrees of effectiveness, with some achieving IC50 values as low as 39.2 μM .
- Antimicrobial Screening : In an evaluation against common pathogens, certain derivatives exhibited zone inhibition diameters comparable to standard antibiotics, indicating their potential as antimicrobial agents .
- Toxicological Assessments : Toxicity studies in animal models have revealed that high doses may lead to adverse effects such as muscle atrophy and neurotoxicity . The no observed adverse effect level (NOAEL) was determined to be 0.5 mg/kg bw/day based on these findings.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-Pyridinethiol derivatives, and how can purity be optimized?
Methodological Answer: Synthesis of pyridinethiol-pyrimidine hybrids typically involves nucleophilic substitution or coupling reactions. For example, 2-amino-4-hydroxy-6-methylpyrimidine derivatives (a structural analog) are synthesized via condensation of thiourea with β-keto esters under acidic conditions, followed by purification via recrystallization or column chromatography . Purity optimization requires:
- HPLC monitoring : Use ≥95% purity thresholds with C18 columns and acetonitrile/water mobile phases .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
- TLC validation : Rf values should align with reference standards (e.g., silica gel plates, ethyl acetate/hexane eluent) .
Q. Q2. How can the structural integrity of the compound be confirmed post-synthesis?
Methodological Answer: Combined spectroscopic and crystallographic methods are critical:
- NMR : Analyze and spectra for characteristic shifts (e.g., pyrimidine NH at δ 5.8–6.2 ppm; pyridine-SH at δ 3.1–3.5 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–S bond ≈1.68 Å) and dihedral angles between pyridine and pyrimidine rings .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z ≈305) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting reactivity in pyridinethiol-pyrimidine systems?
Methodological Answer: Quantum mechanical calculations and cheminformatics tools are essential:
- DFT modeling : Use B3LYP/6-31G(d) to map reaction pathways (e.g., sulfur nucleophilicity in SNAr reactions) .
- Molecular docking : Assess binding affinities to biological targets (e.g., kinase inhibitors) using AutoDock Vina with PyMOL visualization .
- Reaction prediction software : Tools like ICReDD integrate experimental data to narrow optimal conditions, reducing trial-and-error experimentation .
Q. Q4. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?
Methodological Answer: Apply Design of Experiments (DoE) principles:
- Factorial design : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C at 1–5 mol%) to identify critical parameters .
- Response surface methodology (RSM) : Model yield and impurity profiles using JMP or Minitab software .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. Q5. How should contradictory data in catalytic activity or biological assays be resolved?
Methodological Answer: Systematic troubleshooting is required:
- Control experiments : Verify assay conditions (e.g., pH, ionic strength) and catalyst stability (e.g., TEM for nanoparticle aggregation) .
- Dose-response curves : Replicate results across multiple concentrations (e.g., 0.1–100 µM) to rule out non-linear effects .
- Cross-validation : Compare orthogonal methods (e.g., enzymatic inhibition vs. cellular viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
